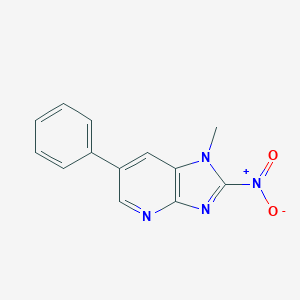

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine

概要

説明

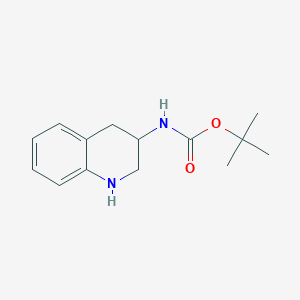

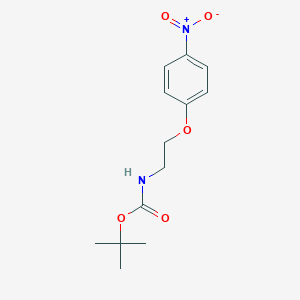

“2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine” is a food-derived carcinogen that is found in high temperature-cooked fish and meat . It is also known as PhIP . It is an organic compound and belongs to the class of pyridine heterocyclic amines .

Synthesis Analysis

PhIP is produced by the reaction of phenylacetaldehyde, the Strecker aldehyde of phenylalanine, with creatinine in the presence of formaldehyde and ammonia, which are formed in situ .

Molecular Structure Analysis

The molecular structure of PhIP is complex. It has been studied using various techniques such as liquid and gas chromatography coupled with various detection techniques (mass spectrometry, ultraviolet or fluorescence detection) .

Chemical Reactions Analysis

In humans, PhIP is metabolized by the cytochrome (CYP) P450 isoform CYP1A2 and conjugated by N-acetyltransferase or sulfotransferase to a metabolite that reacts with DNA to form adducts . These adducts are directly correlated with increased risk of breast, colon, and prostate cancers .

Physical And Chemical Properties Analysis

PhIP is a polar compound with a certain degree of polarity . Its acidity coefficient pKa is 5.6 , and it is insoluble in water under alkaline conditions .

科学的研究の応用

Food Science: Inhibition of Mutagen Formation

PhIP is a major heterocyclic amine found in cooked foods and is known for its mutagenic properties. Research in food science has focused on the inhibition of PhIP formation, particularly during the cooking process. For instance, the addition of antioxidants and sugars can significantly reduce the formation of PhIP in model systems. This has implications for developing cooking methods and food additives that minimize health risks associated with PhIP .

Cancer Research: Carcinogenicity and DNA Damage

PhIP has been identified as a potential carcinogen, especially in the context of processed meats and red meats. Studies have shown that PhIP can form DNA adducts in vivo, leading to DNA damage, gene mutation, and chromosomal anomalies. Understanding the mechanisms of PhIP’s carcinogenicity is crucial for assessing the risks it poses to human health and for developing dietary guidelines to limit exposure .

Pharmacology: Drug Trials for Pancreatic Cancer

In the field of pharmacology, PhIP has been used in basic science trials studying pancreatic cancer. The research aims to understand the role of PhIP in the development and progression of pancreas cancer, which could lead to new therapeutic targets or strategies for prevention and treatment .

Toxicology: Human Exposure Assessment

Toxicological studies have assessed human exposure to heterocyclic amines like PhIP in foods. These studies are essential for determining the levels of PhIP that humans are exposed to and for establishing safety standards and regulations to protect public health .

Chemoprevention: Development of Therapeutic Agents

Research has also explored the development of novel therapeutic agents that can suppress the carcinogenic effects of PhIP. For example, compounds like 6-Shogaol have been studied for their ability to suppress PhIP-induced osteoclastogenic activity and metastatic potential in renal cell carcinoma, highlighting the potential for dietary components to act as chemopreventive agents .

作用機序

Target of Action

2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine, also known as PhIP, is a major heterocyclic amine that belongs to a class of mutagens found in foods . The primary targets of PhIP are the DNA in cells . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Mode of Action

PhIP interacts with its targets, the DNA in cells, by inducing DNA damage, gene mutation, and chromosomal anomalies . In human hepatocytes, the major biotransformation pathway of PhIP was cytochrome P4501A2 (CYP1A2)-mediated N-oxidation to form the genotoxic metabolite 2-(hydroxyamino)-1-methyl-6-phenylimidazo[4,5-b]pyridine (HONH-PhIP), which underwent glucuronidation at the N2 and N3 positions of PhIP to form stable conjugates .

Biochemical Pathways

PhIP affects several biochemical pathways. It is metabolized by the cytochrome P4501A2 (CYP1A2) enzyme, forming a genotoxic metabolite . This metabolite then undergoes glucuronidation, a major phase II metabolic pathway, to form stable conjugates . The regioselectivity of glucuronidation of PhIP is different in human and rat hepatocytes .

Pharmacokinetics

The pharmacokinetics of PhIP involves its metabolism by the CYP1A2 enzyme and subsequent glucuronidation . These processes affect the bioavailability of PhIP. The CYP1A2 inhibitor furafylline diminished the formation of both HONH-PhIP glucuronide conjugates in a concentration-dependent manner .

Result of Action

The result of PhIP’s action is the induction of DNA damage, gene mutation, and chromosomal anomalies . Some human hepatocyte populations are more active at transforming PhIP to a genotoxic species than rat hepatocytes pretreated with the potent CYP1A2 inducer 3-MC .

Action Environment

The action of PhIP can be influenced by various environmental factors. For instance, the formation of PhIP can be inhibited by certain food constituents, such as antioxidants and sugars . The rate constants and activation energy of PhIP formation increased when Epigallocatechin gallate (EGCG) was added to the model system .

Safety and Hazards

特性

IUPAC Name |

1-methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17(18)19/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWIYVXZLOSSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40156035 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-nitro-6-phenylimidazo[4,5-b]pyridine | |

CAS RN |

129018-59-3 | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129018593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitro-1-methyl-6-phenylimidazo(4,5-b)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40156035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does NO₂-PhIP interact with biological molecules, and what are the downstream effects?

A1: NO₂-PhIP is a genotoxic metabolite of PhIP, meaning it can damage DNA. [, ] Research indicates that NO₂-PhIP forms covalent adducts with human serum albumin (HSA), primarily at the cysteine 34 (Cys34) residue. [, ] This adduct formation occurs through a reaction between the sulfhydryl group of Cys34 and the C-2 imidazole atom of NO₂-PhIP. [] While the exact downstream consequences of these adducts are not fully understood, they likely contribute to PhIP's carcinogenic potential by altering protein function and disrupting cellular processes.

Q2: What makes Cys34 a primary target for NO₂-PhIP adduction in HSA?

A2: Human serum albumin possesses 35 cysteine residues, with 34 involved in disulfide bond formation. [] Cys34 stands out as the only unpaired cysteine residue, making it highly reactive and susceptible to modification by electrophiles and carcinogenic metabolites like NO₂-PhIP. [] This unique characteristic of Cys34 explains its vulnerability to adduct formation and highlights its potential as a biomarker for PhIP exposure.

Q3: Can NO₂-PhIP adducts with HSA be used as biomarkers for PhIP exposure?

A3: Research suggests that NO₂-PhIP adducts with HSA, particularly at Cys34, hold promise as potential long-term biomarkers for PhIP exposure. [] These adducts represent a measure of PhIP bioactivation and could provide valuable insights into an individual's cumulative exposure to this potential carcinogen. Further research is needed to validate the use of these adducts as reliable and sensitive biomarkers in human studies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid [(R,E)-1-(phenyldimethylsilyl)-1-buten-3-yl] ester](/img/structure/B152951.png)

![Morpholine, 2-[(cyclopentyloxy)methyl]-(9CI)](/img/structure/B152972.png)